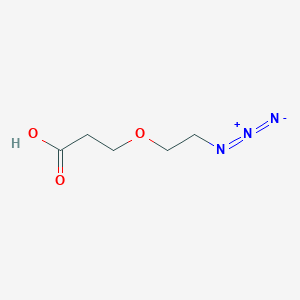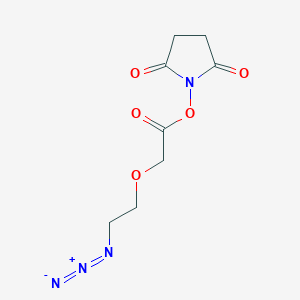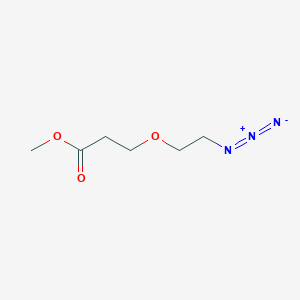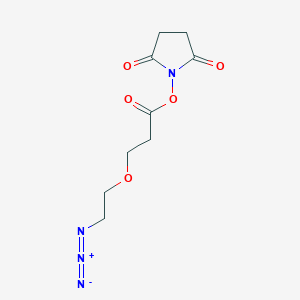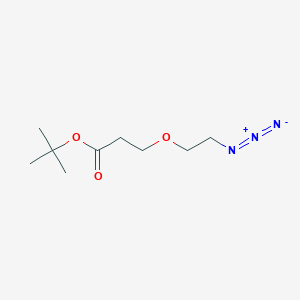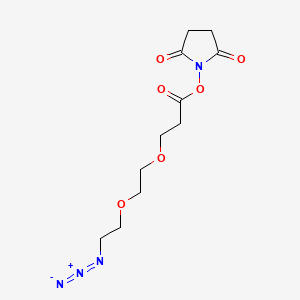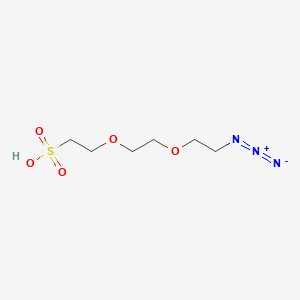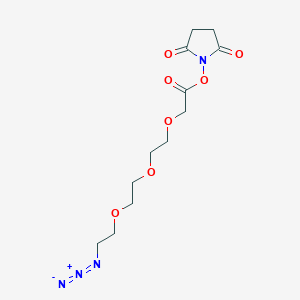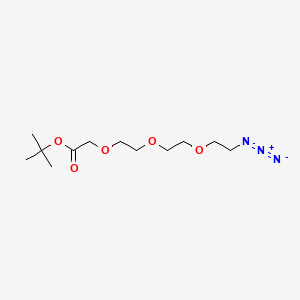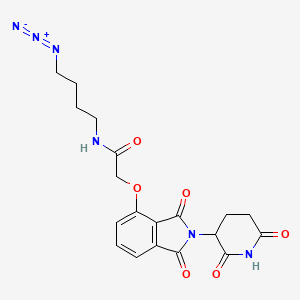
Azido-Thalidomide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'Azido-thalidomide est un dérivé de la thalidomide, un composé initialement développé comme sédatif mais qui s'est avéré avoir de graves effets tératogènesCe composé a montré un potentiel dans divers domaines, notamment la chimie médicinale et la biologie moléculaire, en raison de sa capacité à agir comme une étiquette de photoaffinité et de son activité comparable à celle de la thalidomide pour inhiber la prolifération des cellules endothéliales microvasculaires humaines .
Mécanisme D'action
Target of Action
Azido-Thalidomide, like its parent compound Thalidomide, primarily targets a protein called Cereblon (CRBN) . CRBN is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4 CRBN) . The role of CRBN is crucial in the therapeutic effects of Thalidomide and its derivatives .
Mode of Action
The mode of action of this compound involves its interaction with CRBN. When a ligand such as Thalidomide or its derivative binds to CRBN, it recognizes various ‘neosubstrates’ depending on the shape of the ligand . This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system. The binding of Thalidomide derivatives to CRBN, a substrate recognition receptor for CRL4, induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This process can affect various biochemical pathways depending on the specific ‘neosubstrates’ recognized.
Pharmacokinetics
Thalidomide is known to exhibit absorption rate-limited pharmacokinetics due to its low solubility in the gastrointestinal tract .
Result of Action
The molecular and cellular effects of this compound’s action would be expected to be similar to those of Thalidomide, given their similar structures and targets. Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action .
Action Environment
The action of this compound, like Thalidomide, could be influenced by various environmental factors. These include the pharmacological context of drug-drug interactions and the physiological context of liver diseases . .
Analyse Biochimique
Biochemical Properties
Azido-Thalidomide, like Thalidomide, exerts its effects through a protein called cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This interaction influences various biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of Thalidomide. Thalidomide and its derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and enhance the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells . These effects influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to CRBN and inhibiting its ubiquitin ligase activity . This binding alters the substrate specificity of the E3 ubiquitin ligase complex, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, Thalidomide has been shown to have sustainable increases in hemoglobin concentrations over time in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been specifically studied. Studies on Thalidomide have shown that its teratogenic effects can vary drastically from species to species .
Metabolic Pathways
Thalidomide and its derivatives are known to affect the ubiquitin-proteasome pathway .
Transport and Distribution
Thalidomide and its derivatives are known to bind to CRBN, which is a substrate recognition receptor for the CRL4CRBN complex .
Subcellular Localization
The subcellular distribution of CRBN, the primary target of Thalidomide and its derivatives, is critical for the efficacy of these compounds .
Méthodes De Préparation
La synthèse de l'Azido-thalidomide implique un processus en cinq étapes à partir de matières premières facilement disponibles et peu coûteuses . La voie de synthèse comprend les étapes suivantes :
Formation de l'intermédiaire initial : Cela implique la réaction de la thalidomide avec un réactif approprié pour introduire le groupe azido.
Purification : Seules deux étapes de la synthèse nécessitent une purification, ce qui rend le processus relativement simple et efficace.
Formation du produit final :
Analyse Des Réactions Chimiques
L'Azido-thalidomide subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe azido peut participer à des réactions de substitution nucléophile, formant des triazoles par le biais de la chimie click.
Réactions de cyclisation : Le groupe azido peut également subir des réactions de cyclisation pour former des composés hétérocycliques.
Réactions de réduction : Le groupe azido peut être réduit en amine dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent l'iodure de cuivre(I) pour la chimie click et des agents réducteurs comme l'hydrogène ou l'hydrazine pour les réactions de réduction. Les principaux produits formés à partir de ces réactions comprennent les triazoles et les amines, qui sont des intermédiaires précieux en synthèse organique.
4. Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme une étiquette de photoaffinité pour étudier les interactions de liaison de la thalidomide avec ses cibles moléculaires.
Biologie moléculaire : Le composé est utilisé pour étudier les mécanismes d'action de la thalidomide et de ses dérivés, en particulier dans le contexte des voies de dégradation des protéines et d'ubiquitination.
Biologie chimique : L'this compound est utilisé dans la synthèse de divers composés hétérocycliques, qui sont importants dans la découverte et le développement de médicaments.
5. Mécanisme d'action
Le mécanisme d'action de l'this compound est similaire à celui de la thalidomide. Il se lie à la céréblon, un composant du complexe E3 ubiquitine ligase, conduisant à la dégradation de protéines cibles spécifiques . Cette interaction entraîne la modulation de diverses voies cellulaires, notamment celles impliquées dans l'inflammation et l'angiogenèse. Le groupe azido améliore la capacité du composé à agir comme une étiquette de photoaffinité, permettant aux chercheurs d'étudier les interactions de liaison plus en détail .
Applications De Recherche Scientifique
Azido-Thalidomide has several scientific research applications:
Medicinal Chemistry: It is used as a photoaffinity label to study the binding interactions of thalidomide with its molecular targets.
Molecular Biology: The compound is used to investigate the mechanisms of action of thalidomide and its derivatives, particularly in the context of protein degradation and ubiquitination pathways.
Chemical Biology: This compound is employed in the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Comparaison Avec Des Composés Similaires
L'Azido-thalidomide peut être comparé à d'autres composés marqués à l'azido et aux dérivés de la thalidomide :
Composés marqués à l'azido : Ces composés, comme l'this compound, incorporent un groupe azido pour améliorer la réactivité et faciliter l'étude des interactions moléculaires.
Dérivés de la thalidomide : Des composés tels que la lénalidomide et la pomalidomide sont des dérivés de la thalidomide avec des modifications qui améliorent leurs profils thérapeutiques. L'this compound est unique dans son incorporation du groupe azido, qui fournit une fonctionnalité supplémentaire pour les applications de recherche.
Des composés similaires comprennent les azidoindolines, les dérivés azido-nitro substitués et autres analogues marqués à l'azido .
Propriétés
IUPAC Name |
N-(4-azidobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O6/c20-24-22-9-2-1-8-21-15(27)10-31-13-5-3-4-11-16(13)19(30)25(18(11)29)12-6-7-14(26)23-17(12)28/h3-5,12H,1-2,6-10H2,(H,21,27)(H,23,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFAZSQVLTHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes this azido-labeled thalidomide analogue significant for research?
A: The study introduces a novel azido-labeled thalidomide analogue synthesized through a facile, five-step process. [] This analogue demonstrates comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells. [] The presence of the azido group makes it particularly interesting as a potential tool for photoaffinity labeling. This technique allows researchers to identify and study the biological targets of thalidomide, which remain incompletely understood. By gaining a clearer picture of how thalidomide interacts with its targets at a molecular level, researchers may be able to develop safer and more effective thalidomide-based therapies in the future.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
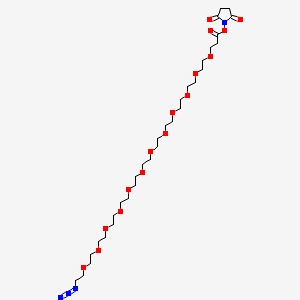
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
